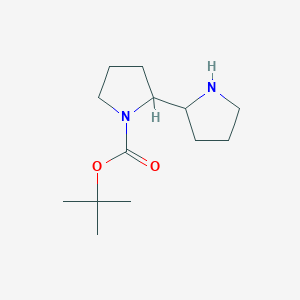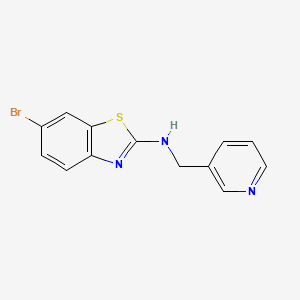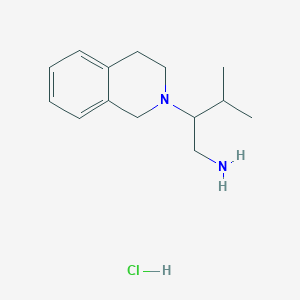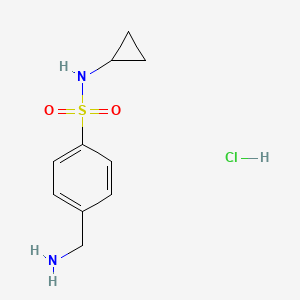
Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate” is a chemical compound . It is used to prepare 1,3-thiazolidin-2-imines derivatives as inhibitors of nitric oxide synthase .
Molecular Structure Analysis
The molecular weight of “Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate” is 240.35 . The InChI code is1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-7-11(15)10-6-4-8-14-10/h10-11,14H,4-9H2,1-3H3 . Physical And Chemical Properties Analysis
“Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Bioactive Compounds
The pyrrolidine ring, a core structure in Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate , is widely utilized in medicinal chemistry due to its presence in numerous bioactive compounds. The compound’s ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage makes it a valuable scaffold for developing new medications .
Organocatalysis: Asymmetric Transformations
In the field of organocatalysis, Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate can be applied in asymmetric transformations. Its derivatives, such as pyrrolone, have been used in constructing complex heterocycles through organocatalyzed conjugative addition, followed by cyclization .
Antifungal Activity: Drug Resistance Studies
The structural analogs of Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate have shown promising antifungal activity. Research indicates that compounds with the pyrrolidine ring can be potent against multidrug-resistant fungal pathogens, offering a pathway for developing new antifungal agents .
Pharmacokinetics: ADME/Tox Optimization
The compound’s structure can influence the absorption, distribution, metabolism, and excretion (ADME) of potential drugs. Its pyrrolidine ring can be modified to optimize the pharmacokinetic profile and reduce toxicity, enhancing the drug’s efficacy and safety .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-pyrrolidin-2-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-7-11(15)10-6-4-8-14-10/h10-11,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAKMQPZBGISAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-7-(4-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519466.png)


![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride](/img/structure/B1519475.png)
![Isopropyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1519476.png)
![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)



